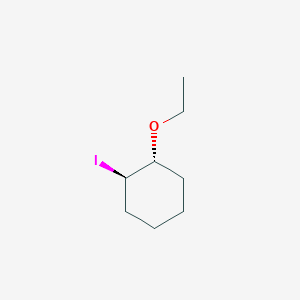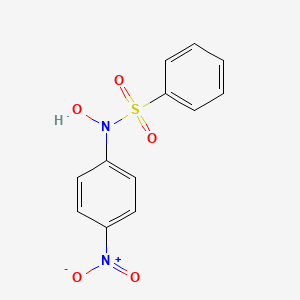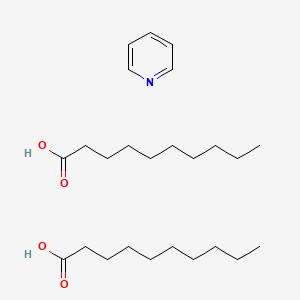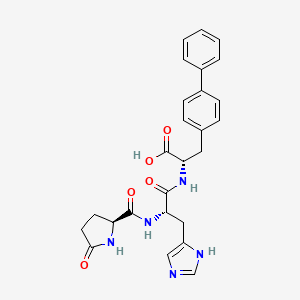
Cyclohexane, 1-ethoxy-2-iodo-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1-ethoxy-2-iodo-, trans- is a disubstituted cyclohexane compound characterized by the presence of an ethoxy group and an iodine atom on the cyclohexane ring. The trans- configuration indicates that these substituents are on opposite sides of the ring, which affects the compound’s stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-ethoxy-2-iodo-, trans- typically involves the iodination of cyclohexane derivatives. One common method is the reaction of cyclohexanol with iodine and an oxidizing agent to introduce the iodine atom. The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of catalysts and optimized reaction pathways is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-ethoxy-2-iodo-, trans- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form cyclohexane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexane with different substituents.
Scientific Research Applications
Cyclohexane, 1-ethoxy-2-iodo-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexane, 1-ethoxy-2-iodo-, trans- involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1-ethoxy-2-bromo-, trans-
- Cyclohexane, 1-ethoxy-2-chloro-, trans-
- Cyclohexane, 1-ethoxy-2-fluoro-, trans-
Uniqueness
Cyclohexane, 1-ethoxy-2-iodo-, trans- is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it a valuable compound for specific applications in synthesis and research.
Properties
CAS No. |
62788-56-1 |
|---|---|
Molecular Formula |
C8H15IO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
(1R,2R)-1-ethoxy-2-iodocyclohexane |
InChI |
InChI=1S/C8H15IO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
MGQIXMUSWWWSOJ-HTQZYQBOSA-N |
Isomeric SMILES |
CCO[C@@H]1CCCC[C@H]1I |
Canonical SMILES |
CCOC1CCCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide](/img/structure/B14505108.png)
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)


![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)

![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)


![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)

![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
